3-benzamido-N-butyl-N-ethylbenzamide
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Overview
Description
3-benzamido-N-butyl-N-ethylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a benzamido group attached to a butyl and an ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-butyl-N-ethylbenzamide typically involves the reaction of benzoyl chloride with N-butyl-N-ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-butyl-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amines.
Substitution: The benzamido group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
3-benzamido-N-butyl-N-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N-butyl-N-ethylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
3-benzamido-N-butyl-N-ethylbenzamide can be compared with other benzamide derivatives, such as:
N-butylbenzamide: Lacks the ethyl group, resulting in different chemical and biological properties.
N-ethylbenzamide: Lacks the butyl group, leading to variations in its reactivity and applications.
3-benzamido-N-methyl-N-ethylbenzamide:
The uniqueness of 3-benzamido-N-butyl-N-ethylbenzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-benzamido-N-butyl-N-ethylbenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-5-14-22(4-2)20(24)17-12-9-13-18(15-17)21-19(23)16-10-7-6-8-11-16/h6-13,15H,3-5,14H2,1-2H3,(H,21,23) |
InChI Key |
VQWHMMGZSLWYKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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